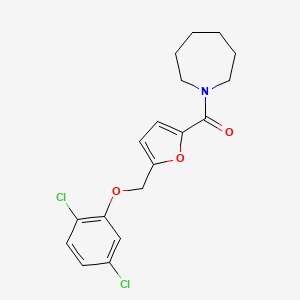
Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,5-dichlorophenol: This intermediate is synthesized through the chlorination of phenol.
Formation of 2,5-dichlorophenoxyacetic acid: This is achieved by reacting 2,5-dichlorophenol with chloroacetic acid under basic conditions.
Synthesis of 5-((2,5-dichlorophenoxy)methyl)furan-2-carbaldehyde: This involves the reaction of 2,5-dichlorophenoxyacetic acid with furan-2-carbaldehyde in the presence of a dehydrating agent.
Formation of this compound: The final step involves the reaction of 5-((2,5-dichlorophenoxy)methyl)furan-2-carbaldehyde with azepane under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The compound is typically produced in batch reactors, followed by purification steps like crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms in the dichlorophenoxy group.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- Azepan-1-yl(5-((2,4-dichlorophenoxy)methyl)furan-2-yl)methanone
- Azepan-1-yl(5-((2,6-dichlorophenoxy)methyl)furan-2-yl)methanone
- Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)thiophene-2-yl)methanone
Uniqueness
Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone is unique due to the specific positioning of the dichlorophenoxy group and the presence of both azepane and furan rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H19Cl2NO3 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
azepan-1-yl-[5-[(2,5-dichlorophenoxy)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C18H19Cl2NO3/c19-13-5-7-15(20)17(11-13)23-12-14-6-8-16(24-14)18(22)21-9-3-1-2-4-10-21/h5-8,11H,1-4,9-10,12H2 |
InChI Key |
DQDYJTVTXVFLDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















